![molecular formula C10H9ClN2 B1430785 1-Isoquinolinamine, 3-chloro-N-methyl- CAS No. 1368050-35-4](/img/structure/B1430785.png)
1-Isoquinolinamine, 3-chloro-N-methyl-
Overview
Description
“1-Isoquinolinamine, 3-chloro-N-methyl-” is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecular structure of “1-Isoquinolinamine, 3-chloro-N-methyl-” can be represented by the SMILES notation:N(C)C1=CC2=C(C=C(Cl)N=C2)C=C1
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The molecular formula of “1-Isoquinolinamine, 3-chloro-N-methyl-” is C10H9ClN2 and its molecular weight is 192.64 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
“3-chloro-N-methylisoquinolin-1-amine” serves as a crucial scaffold in drug discovery due to its structural similarity to quinoline, a heterocyclic aromatic compound widely used in medicinal chemistry . Its unique structure allows for the synthesis of various bioactive molecules, particularly in the development of new pharmaceuticals targeting diseases where quinoline derivatives have shown efficacy.
Organic Synthesis
This compound is utilized in organic synthesis as an intermediate for constructing more complex chemical entities. Its reactivity, particularly the amine group, makes it a valuable starting point for the synthesis of a range of organic compounds, including natural products and polymers .
Mechanism of Action
Target of Action
It is known that quinoline and quinolone derivatives, which include 3-chloro-n-methylisoquinolin-1-amine, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These compounds target a variety of cellular processes and structures, including microbial viability and virulence machinery .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They can interact with their targets in a way that disrupts normal cellular processes, leading to the observed biological effects .
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline and quinolone derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Result of Action
The broad spectrum of bioactivities exhibited by quinoline and quinolone derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-chloro-N-methylisoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-10-8-5-3-2-4-7(8)6-9(11)13-10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXOIDQBAIFARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoquinolinamine, 3-chloro-N-methyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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